molecular formula C9H11NO2 B2741765 Methyl 2-(aminomethyl)benzoate CAS No. 61088-45-7

Methyl 2-(aminomethyl)benzoate

Cat. No.: B2741765
CAS No.: 61088-45-7
M. Wt: 165.192
InChI Key: RBTRYPAYLTVGDV-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)benzoate is an organic compound featuring a benzoate ester backbone substituted with an aminomethyl group at the ortho position. It is available as a free base (CAS 61088-45-7 ) and commonly as a stable hydrochloride salt (CAS 849020-92-4 ). The compound has a molecular formula of C~9~H~11~NO~2~ for the free base and a molecular weight of 201.65 g/mol for the hydrochloride salt . This chemical is a valuable building block in scientific research due to its versatile reactivity and structural modularity, with primary applications in pharmaceutical development and material science . It has been specifically investigated as a precursor in the synthesis of potent histone deacetylase (HDAC) inhibitors. In structure-based optimization studies, derivatives of this compound demonstrated enhanced potency as HDAC6 inhibitors, showing significant anti-cancer effects in vitro with low nanomolar IC~50~ values, indicating strong potential for therapeutic applications . The compound's mechanism of action in research contexts often stems from the aminomethyl group's ability to form hydrogen bonds and electrostatic interactions with biological targets, such as enzymes or receptors . Furthermore, its functional groups allow for diverse chemical modifications, making it a key intermediate for constructing novel small molecules and bioactive compounds targeting specific disease pathways . As a certified reference material, it is characterized by a high purity level, typically ≥99% . This compound is offered for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can access additional exclusive data, including spectral information and detailed analytical reports, to support their experimental work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(aminomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTRYPAYLTVGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Methyl 2 Aminomethyl Benzoate

Established Synthetic Pathways and Precursor Chemistry

The synthesis of Methyl 2-(aminomethyl)benzoate can be approached from several well-established starting points, primarily involving functional group transformations on a pre-formed benzene (B151609) ring. A common precursor is methyl 2-aminobenzoate, which can undergo various reactions to introduce the aminomethyl group. Another strategy involves the reduction of functional groups, such as nitriles or nitro groups, that are appropriately positioned on the methyl benzoate (B1203000) scaffold.

One illustrative pathway begins with the condensation of methyl 2-aminobenzoate with other reagents, such as 4-hydroxycoumarin, to create more complex molecular structures where the methyl 2-aminobenzoate moiety is a key building block nih.govnih.gov. While not a direct synthesis of the target compound, this demonstrates the utility of methyl 2-aminobenzoate as a readily available precursor in broader synthetic campaigns.

Multi-Step Synthesis Approaches and Intermediates

Multi-step synthesis is often necessary when the desired compound cannot be formed in a single step from readily available starting materials vapourtec.com. These sequences are designed to build molecular complexity in a controlled manner, with each step yielding an intermediate that becomes the substrate for the subsequent reaction truman.eduscribd.com.

One such multi-step route for a related compound involves the simultaneous reduction of both a nitro group and a cyano group. For example, 2-amino-4-methylamino methyl benzoate hydrochloride is prepared from 2-nitro-4-cyano-benzoic acid methyl ester google.com. In this process, the starting material is subjected to catalytic hydrogenation, where hydrogen gas reduces the nitro group to an amine and the cyano group to an aminomethyl group in a single, efficient step google.com. This highlights a powerful strategy where multiple transformations are achieved concurrently.

A hypothetical multi-step synthesis for a precursor to this compound could start from m-xylene. This industrial-style approach would involve:

Chlorination: Reaction of m-xylene with chlorine in the presence of a catalyst to produce 2-chloro-m-xylene google.com.

Oxidation: Catalytic oxidation of one of the methyl groups on 2-chloro-m-xylene to form 3-methyl-2-chlorobenzoic acid google.com.

Ammoniation: Replacement of the chlorine atom with an amino group to yield 3-methyl-2-aminobenzoic acid google.com.

Esterification: Conversion of the carboxylic acid to a methyl ester.

Functionalization of the remaining methyl group: A final step to convert the methyl group into an aminomethyl group.

Reaction Step Starting Material Key Reagents Intermediate/Product Yield
Nitro & Cyano Reduction2-nitro-4-cyano methyl benzoateH₂, Catalyst, Dilute HCl2-amino-4-methylamino methyl benzoate hydrochloride>98% Purity
EtherificationSalicylic AcidDimethyl sulfate2-methoxybenzoic acid92.6%
Sulfonyl Chlorination2-methoxybenzoic acidChlorosulfonic acid2-methoxy-5-sulfonyl chlorobenzoic acid95.7%
Amination2-methoxy-5-sulfonyl chlorobenzoic acidAmmonia (B1221849)2-methoxy-5-aminosulfonyl benzoic acid75.8%
Esterification2-methoxy-5-aminosulfonyl benzoic acidMethanol (B129727)Methyl 2-methoxy-5-aminosulfonyl benzoate97.4%

This table presents data from multi-step syntheses of related compounds to illustrate the principles of sequential reactions and intermediates.

Strategic Convergent and Divergent Synthesis for Structural Diversity

To generate a variety of structurally related molecules for applications such as drug discovery, chemists employ strategic synthetic plans. A divergent synthesis starts from a common intermediate and uses a variety of reactions to create a library of different compounds. A convergent synthesis involves preparing different fragments of a complex molecule separately and then combining them at a late stage.

Multi-component reactions (MCRs) are a powerful tool for achieving structural diversity efficiently. The Ugi three-component reaction, for instance, combines an acid, an aldehyde, and an isocyanide to create highly functionalized molecules in a single step semanticscholar.org. In a relevant example, derivatives of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate were synthesized by reacting anthranilic acid (a precursor to the target molecule's core), various aldehydes, and cyclohexylisocyanide semanticscholar.org. This strategy allows for significant structural variation by simply changing the aldehyde component, demonstrating a divergent approach to creating a library of related benzoate derivatives.

Novel and Green Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of novel methods that are not only efficient but also environmentally sustainable researchgate.net. This involves using catalysis, adhering to principles of atom economy, and employing advanced technologies like flow chemistry.

Catalytic Approaches in Compound Preparation

Catalysis is fundamental to modern synthesis, offering pathways that are often more efficient and selective than stoichiometric reactions. In the context of synthesizing benzoate esters, solid acid catalysts have emerged as a green alternative to traditional liquid acids like sulfuric acid mdpi.com. Zirconium-based solid acids, particularly those fixed with titanium, have shown high activity for the direct esterification of various benzoic acids with methanol mdpi.comresearchgate.net. These catalysts are advantageous because they are recoverable and reusable, minimizing waste and environmental pollution mdpi.com.

Heterogeneous catalysts like Niobium pentoxide (Nb₂O₅) have also proven effective for the direct amidation of esters, a key reaction type in organic synthesis researchgate.net. This approach can achieve high yields (≥90%) in the conversion of esters to amides under solvent-free conditions, further enhancing the green credentials of the process researchgate.net.

Catalytic hydrogenation is another crucial technique, particularly for the reduction of nitriles or nitro groups to form the required amino functionalities, as seen in the synthesis of 2-amino-4-methylamino methyl benzoate hydrochloride google.com.

Principles of Atom Economy and Sustainability in Synthesis

The concept of atom economy, a cornerstone of green chemistry, focuses on maximizing the incorporation of atoms from the starting materials into the final product, thereby minimizing waste jocpr.comnih.gov. Reactions with high atom economy are inherently more efficient and sustainable nih.govresearchgate.net.

Catalytic hydrogenation is an excellent example of an atom-economical reaction, as it involves the addition of hydrogen atoms with no other byproducts. Similarly, pericyclic reactions like the Diels-Alder cycloaddition exhibit 100% atom economy, as all atoms from the reactants are incorporated into the product nih.gov. While not directly used in the final steps for this compound, designing a synthetic route that incorporates such reactions is a key goal of green chemistry.

Sustainability also involves the use of greener solvents. Traditional solvents like tetrahydrofuran (THF) are often replaced with bio-derived alternatives such as 2-methyl-tetrahydrofuran (2-MeTHF) unibe.chunibo.it. Furthermore, minimizing the use of protecting groups reduces the number of steps in a synthesis, saving resources and preventing waste generation nih.gov.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, improved safety by minimizing the volume of reactive intermediates at any given time, and easier scalability nih.gov.

This technology is particularly well-suited for reactions that are hazardous or difficult to control in batch mode scispace.com. A pertinent example is the continuous-flow diazotization of methyl 2-aminobenzoate to produce methyl 2-(chlorosulfonyl)benzoate, a key intermediate for many compounds researchgate.net. In this process, using a flow reactor dramatically shortened the residence time to one minute and increased the product yield to 91.7%, while significantly improving the safety profile by avoiding the accumulation of unstable diazonium salts researchgate.net. This demonstrates the potential of flow chemistry to enhance the synthesis of derivatives starting from precursors of this compound, making the process safer, more efficient, and suitable for industrial application researchgate.net.

Parameter Batch Processing Continuous Flow Processing
Safety Higher risk due to large volumes of hazardous materials/intermediates.Enhanced safety due to small reaction volumes and better control. nih.gov
Heat Transfer Often inefficient, leading to potential hotspots and side reactions.Highly efficient, allowing for precise temperature control. unibe.ch
Reaction Time Can be lengthy, including heat-up and cool-down periods.Drastically reduced, often to seconds or minutes. researchgate.net
Scalability Challenging; often requires re-optimization for larger scales.Simpler to scale up by running the system for a longer time.
Yield & Purity Can be lower due to side reactions from poor mixing or temperature control.Often higher due to precise control over reaction parameters. researchgate.net

This table provides a general comparison of batch versus continuous flow processing based on established principles in chemical engineering and synthesis.

Optimization of Reaction Conditions and Scalability Considerations

Optimizing reaction conditions is crucial for transitioning the synthesis of this compound from a laboratory scale to industrial production. The focus is on maximizing yield and purity while ensuring economic viability and environmental sustainability.

A key process for optimization is the catalytic hydrogenation of methyl 2-cyanobenzoate. Research and patent literature outline specific conditions that have been refined for efficiency and scalability. For instance, the use of Raney nickel as a catalyst is preferred over more expensive precious metals like palladium, significantly reducing production costs. google.com

Detailed optimization of this reduction step has identified key parameters for achieving high yields under mild conditions suitable for large-scale manufacturing. google.com These parameters are summarized in the table below.

ParameterCondition RangeOptimal Condition
CatalystRaney Nickel
SolventMethanol saturated with Ammonia
Hydrogen Pressure0.1–5 MPa3 MPa
Reaction Temperature10–30 °C25 °C
Reaction Time2–5 hours3 hours

For scalability, the work-up procedure is as critical as the reaction itself. The risk of ester hydrolysis during product isolation must be managed. google.com An optimized work-up may involve cooling the reaction mixture to between -15 and +10°C and carefully controlling the pH through the addition of a base to prevent hydrolysis and maximize product recovery. google.com

Furthermore, the scalability of the synthesis benefits from the reusability of the catalyst, which minimizes waste and cost. google.com The selection of moderate temperatures and pressures not only enhances safety but also reduces the energy requirements for industrial-scale batches, contributing to a more sustainable and economical process. google.comgoogle.com The goal of such optimization is to consistently produce a final product with high purity (e.g., >98% by HPLC). google.com

Reactivity and Mechanistic Studies of Methyl 2 Aminomethyl Benzoate

Reactivity Profiles of the Aminomethyl Moietyacs.orgbenchchem.com

The aminomethyl group, consisting of a primary amine attached to a methylene (B1212753) bridge, is a primary locus of reactivity in the molecule. Its chemical behavior is dominated by the lone pair of electrons on the nitrogen atom.

Nucleophilic Characteristics of the Amine Groupacs.orgnih.govcymitquimica.com

The primary amine in Methyl 2-(aminomethyl)benzoate functions as a potent nucleophile. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom is readily available to attack electron-deficient centers. Generally, for amines, nucleophilicity increases with basicity. masterorganicchemistry.com The presence of the benzene (B151609) ring and the ester group can influence the amine's basicity and, consequently, its nucleophilicity. However, the insulating methylene (-CH2-) group between the amine and the aromatic ring largely prevents electronic delocalization of the nitrogen lone pair into the ring, preserving its nucleophilic character. This makes the amine group readily available for various nucleophilic substitution and addition reactions. cymitquimica.com The hydrochloride salt form of this compound is common, which enhances stability and solubility, but the free amine must be generated, typically by treatment with a base, for it to act as a nucleophile. cymitquimica.com

Functional Group Transformations Involving the Amine

The nucleophilic nature of the amine allows for a variety of functional group transformations, making it a valuable intermediate in organic synthesis. These reactions typically involve the formation of new bonds at the nitrogen atom.

Acylation: The primary amine can react with acylating agents like acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. smolecule.com

Condensation Reactions: The amine can condense with aldehydes or ketones to form imines (Schiff bases), which can be subsequently reduced to form secondary amines.

Boc Protection: The amine can be protected, for instance with a tert-butoxycarbonyl (Boc) group, to prevent its reaction while other parts of the molecule are being modified. smolecule.com

Reaction TypeReagent ClassProduct Class
AcylationAcid Halides, AnhydridesAmide
AlkylationAlkyl HalidesSecondary/Tertiary Amine
Reductive AminationAldehydes/Ketones, Reducing AgentSecondary Amine
ProtectionBoc-AnhydrideBoc-Protected Amine

Reactivity Profiles of the Benzoate (B1203000) Ester Moietyacs.orgnih.govcymitquimica.com

The methyl ester group is the second key functional group, offering its own set of reaction pathways. Its reactivity is centered on the electrophilic nature of the carbonyl carbon.

Hydrolysis and Transesterification Pathwaysmasterorganicchemistry.com

The methyl ester group is susceptible to cleavage through hydrolysis and transesterification reactions.

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to yield 2-(aminomethyl)benzoic acid. Base-catalyzed hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process. Studies on related anthranilates show they can undergo metabolic hydrolysis. koreascience.kr The rate of hydrolysis can be influenced by the proximity of the aminomethyl group, which can participate in intramolecular catalysis. acs.org

Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to form a different ester. amazonaws.com For example, reacting the methyl ester with ethanol (B145695) would yield Ethyl 2-(aminomethyl)benzoate. This reaction is also an equilibrium process, often driven to completion by using the new alcohol as the solvent.

ReactionConditionsProduct
HydrolysisAcid (e.g., HCl) or Base (e.g., NaOH), Water2-(aminomethyl)benzoic acid
TransesterificationAlcohol (R'-OH), Acid or Base CatalystAlkyl 2-(aminomethyl)benzoate (where alkyl is R')

Reactions Involving the Aromatic Ring System

The benzene ring itself can undergo electrophilic aromatic substitution (SEAr). The outcome of such reactions is directed by the two existing substituents: the aminomethyl group (-CH2NH2) and the methyl ester group (-COOCH3).

Intramolecular Cyclization and Rearrangement Reactions

The most notable reaction of this compound is its propensity to undergo intramolecular cyclization due to the ortho positioning of the reactive amine and ester groups. This reaction is a classic example of neighboring group participation. acs.org

Detailed kinetic studies have shown that this compound readily cyclizes via intramolecular nucleophilic aminolysis to form phthalimidine (also known as isoindolinone). acs.orgnih.gov In this reaction, the nucleophilic primary amine attacks the electrophilic carbonyl carbon of the ester group. This process is significantly faster than the intermolecular reaction or the hydrolysis of its para-isomer, highlighting the powerful effect of intramolecular catalysis. acs.org The reaction proceeds through a tetrahedral intermediate which then collapses to expel methanol (B129727), forming the stable five-membered lactam ring of phthalimidine. acs.orgnih.gov This cyclization can occur under various conditions, including in different solvent systems like methanol-water mixtures. acs.org

This intramolecular pathway is a key synthetic route for producing phthalimidine and its derivatives. nih.gov

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Investigations

The reaction mechanisms of this compound and related benzoate esters are often elucidated through a combination of kinetic analysis and various spectroscopic techniques. These studies provide deep insights into transition states, intermediates, and the catalytic pathways that govern these transformations.

A key reaction of this compound is its intramolecular nucleophilic aminolysis, which results in the formation of phthalimidine. Kinetic studies of this cyclization have been instrumental in revealing the underlying catalytic mechanisms. The reaction is subject to both general acid and general base catalysis, with the rate profile showing a significant dependence on pH. acs.org For instance, in the cyclization of esters of 2-aminomethylbenzoic acid, the mechanism can shift from a pathway involving a neutral tetrahedral intermediate (T⁰) to one involving a zwitterionic intermediate (T±), depending on the reaction conditions. acs.org The analysis of rate constants at different pH values allows researchers to dissect the contribution of each catalytic pathway.

Computational studies on the aminolysis of the parent compound, methyl benzoate, with ammonia (B1221849) have complemented experimental findings. These theoretical investigations have explored potential mechanistic pathways, including concerted and neutral stepwise mechanisms. acs.orgnih.gov Density functional theory (DFT) calculations suggest that both pathways can have similar activation energies. acs.orgnih.gov Furthermore, these studies highlight the role of a second amine molecule acting as a general base catalyst, which significantly lowers the energy barrier by facilitating proton transfer processes within the transition state. acs.org

Spectroscopic methods are indispensable for monitoring these reactions and identifying key species.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy is frequently used to monitor the progress of reactions in real-time. For example, the thermal decomposition and intramolecular cyclization of related N-substituted aminomethyl benzoates have been studied by ¹H-NMR, allowing for the direct observation of the reactant's consumption and the product's formation. ub.edu

Infrared (IR) Spectroscopy is valuable for characterizing the functional groups of reactants, intermediates, and products. The distinct absorption bands for the ester carbonyl group and the amine N-H bonds in methyl benzoate derivatives can be tracked to follow the reaction. researchgate.net For example, the aromatic C-H vibrations and methyl group vibrations in methyl benzoate and its derivatives have been assigned specific wavenumbers. researchgate.net

Fluorescence Spectroscopy can be employed to study the interaction dynamics between benzoate derivatives and other molecules. mdpi.com Techniques like steady-state and time-resolved fluorescence can reveal the mechanisms of fluorescence quenching (static or dynamic) upon complex formation, providing kinetic information about the association process. mdpi.com

The data below, derived from studies on related benzoate ester reactions, illustrates how kinetic data is used to understand reaction mechanisms.

Table 1: Illustrative Kinetic Data for Benzoate Ester Reactions

ReactionCondition / CatalystObserved Kinetic ParameterMechanistic ImplicationSource
Cyclization of 2-Aminomethylbenzoic Acid EstersVarying pHpH-rate profile shows bell-shaped curveIndicates involvement of both general-acid and general-base catalyzed pathways. acs.org acs.org
Aminolysis of Methyl Benzoate with AmmoniaGeneral Base (Ammonia)Calculated reduction in activation energyA second amine molecule facilitates proton transfer in a stepwise mechanism. acs.org acs.org
Hydrolysis of N-substituted (aminomethyl)benzoatesHuman Plasma (Enzymatic)Half-lives from 0.8 to 57 minRate is highly dependent on the substitution position (ortho, meta, para) of the aminomethyl group. researchgate.net researchgate.net

Influence of Solvent and Catalyst on Reaction Outcomes and Selectivity

The outcome and selectivity of reactions involving this compound are profoundly influenced by the choice of solvent and catalyst. These factors can alter reaction rates, shift equilibria, and direct the reaction toward a specific product over others.

Influence of Solvent Solvents can significantly affect reaction kinetics by stabilizing or destabilizing reactants, transition states, and products. researchgate.net For reactions proceeding through charged or highly polar transition states, polar solvents can increase the reaction rate by lowering the activation energy. ku.edu For instance, in S_N2 reactions like the formation of imidazolium (B1220033) ionic liquids, solvents with high dipolarity and basicity accelerate the reaction by stabilizing the charged transition state. ku.edu Conversely, polar protic solvents can sometimes retard reaction rates by forming hydrogen bonds with nucleophiles, thereby inhibiting their attack. ku.edu The choice of solvent can also control selectivity by suppressing unwanted side reactions. In aza-Michael additions, for example, the formation of unreactive regioisomers can often be suppressed by using low-polarity solvents. whiterose.ac.uk

Influence of Catalyst Catalysts are crucial for enhancing reaction efficiency and controlling selectivity. A variety of catalysts have been employed for reactions of benzoate esters.

Zirconium Catalysis: Zirconocene dichloride (Cp₂ZrCl₂) has been shown to be an effective catalyst for the direct amidation of methyl benzoate with various primary and secondary amines. doi.org The catalyst is essential for achieving high conversion, as background reactions without the catalyst show minimal product formation. doi.org The catalytic activity can be sensitive to steric hindrance on the amine nucleophile. doi.org

Table 2: Zirconium-Catalyzed Amidation of Methyl Benzoate with Various Amines

AmineCatalystConversion (%)Source
PhenethylamineCp₂ZrCl₂90 doi.org
2-(Aminomethyl)thiopheneCp₂ZrCl₂73 doi.org
PiperidineCp₂ZrCl₂78 doi.org
(S)-1-PhenylethylamineCp₂ZrCl₂55 doi.org

Manganese and Palladium Catalysis: In hydrogenation reactions, the catalyst composition is critical for both conversion and selectivity. For the selective hydrogenation of methyl benzoate to benzaldehyde (B42025), an Al-modified KMn/SiO₂ catalyst has been developed. rsc.org The addition of aluminum enhances the catalyst's performance by increasing the number of acid centers and improving the adsorption of reactants, which leads to higher conversion of methyl benzoate and greater selectivity for the desired benzaldehyde product. rsc.org For the preparation of related aminobenzoates, palladium on carbon (Pd/C) is a commonly used catalyst for the reduction of nitro and cyano groups, often carried out in a solvent like diluted hydrochloric acid under hydrogen pressure. google.com

Table 3: Effect of Al-Modification on KMn/SiO₂ Catalyst for Methyl Benzoate Hydrogenation

CatalystMethyl Benzoate Conversion (%)Benzaldehyde Selectivity (%)Source
KMn/SiO₂19.845.2 rsc.org
KMn/SiO₂ with 5% Al24.753.9 rsc.org

The interplay between solvent and catalyst is therefore a critical consideration in designing synthetic routes for derivatives of this compound, enabling control over reaction efficiency and the selective formation of the desired products.

Derivatization and Analogue Synthesis of Methyl 2 Aminomethyl Benzoate

Design Principles for Structurally Modified Analogues

The design of structurally modified analogues of methyl 2-(aminomethyl)benzoate is guided by several key principles aimed at optimizing physicochemical and pharmacological properties. These principles often involve modulating lipophilicity, hydrogen bonding capacity, molecular weight, and conformational flexibility to enhance target engagement and cell permeability.

A common strategy involves the introduction of various substituents to explore structure-activity relationships (SAR). For instance, in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), SAR analysis of related structures indicated that introducing halogenated benzyl (B1604629) groups at one of the nitrogen positions resulted in more potent analogues compared to those with unsubstituted benzyl groups. researchgate.net The position of substituents on aromatic rings also plays a crucial role; for example, the antiviral activity was found to be greater with 2- or 3-cyano or halogenated benzyl substitutions compared to 4-halogenated or non-substituted benzyl groups. researchgate.net

Another design consideration is the impact of intramolecular hydrogen bonding, which can significantly influence the conformation and, consequently, the biological activity of a molecule. researchgate.net Computational tools, such as docking studies, are often employed to predict the binding conformation of designed analogues and provide insights for further development. researchgate.net The analysis of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, such as the number of hydrogen bond donors and acceptors, molecular weight, LogP, and the number of rotatable bonds, is also integral to the design process. researchgate.net

Strategies for Functionalization at the Aminomethyl Nitrogen

The primary amine of the aminomethyl group is a key site for derivatization, allowing for the introduction of a wide range of functionalities. Common strategies include N-acylation, N-alkylation, and reductive amination.

N-Acylation and Sulfonylation: The nitrogen can be acylated using carboxylic acids or sulfonylated. acs.org For example, it can be coupled with various carboxylic acids using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org

Reductive Amination: Reductive amination with aldehydes is a powerful method for introducing diverse substituents. nih.gov This can be achieved using reducing agents like polymer-bound cyanoborohydride. acs.org This method has been used to create libraries of compounds by reacting the amine with a variety of aldehydes. nih.gov

Urea (B33335) and Thiourea (B124793) Formation: The amine can be converted to a urea or thiourea. acs.orgnih.gov For instance, reaction with Fmoc-isothiocyanate followed by deprotection and cyclization can yield thiourea derivatives. nih.gov

These functionalization strategies are often employed in the generation of compound libraries for high-throughput screening.

Modifications of the Benzoate (B1203000) Ester and Aromatic Core

The benzoate ester and the aromatic ring of this compound offer additional opportunities for structural modification.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. rsc.orgnih.gov This transformation is often a key step in synthesizing more complex molecules. For example, hydrolysis of the methyl ester to the free acid, followed by amide coupling, has been used to prepare a series of N-substituted derivatives. nih.gov

Aromatic Core Substitution: The aromatic ring can be modified through electrophilic aromatic substitution reactions. nih.gov For example, introducing substituents like methyl, methoxy (B1213986), fluoro, nitro, or trifluoromethyl groups to the phenylene ring has been explored to investigate their effect on biological activity. nih.gov In some cases, scanning the aromatic ring with a bromine atom has revealed positions that are sensitive to substitution, with dramatic losses in activity observed upon modification at certain positions. nih.gov

Synthesis of Analogues with Modified Cores: The core structure itself can be altered. For instance, analogues with different heterocyclic cores, such as benzofurans or indoles, can be synthesized and subsequently functionalized. google.com

The following table summarizes some examples of modifications to the benzoate ester and aromatic core:

Modification TypeReagents/ConditionsResulting Functional Group/Structure
Ester HydrolysisLiOH, EtOH, H₂OCarboxylic Acid
Amide FormationCarboxylic acid, EDC, HOBtAmide
Aromatic SubstitutionVarious electrophilesSubstituted aromatic ring

Synthesis of Conformationally Constrained and Flexible Derivatives

Controlling the conformational flexibility of molecules is a crucial aspect of drug design. Both conformationally constrained and flexible derivatives of this compound have been synthesized to probe the optimal geometry for biological activity.

Conformationally Constrained Derivatives: Macrocyclization is a common strategy to create conformationally constrained analogues. google.comacs.org These rigid structures often exhibit improved properties such as metabolic stability and cell permeability. google.com The synthesis of these macrocycles can be influenced by the preorganization of the linear precursors, which can be achieved through the use of rigid subunits like phenylene and acetylene. acs.org The backbone of these macrocycles can be composed of aromatic ether/thioether linkages and tertiary amide bonds. google.com

Flexible Derivatives: The introduction of flexible linkers or side chains can also be beneficial. For example, the synthesis of derivatives with flexible N,N-diethylglycolamide esters has been explored to enhance oral bioavailability. researchgate.net The synthesis of such flexible derivatives can involve standard reactions like N-alkylation with appropriate alkyl halides. whiterose.ac.uk

The choice between a constrained or flexible design depends on the specific target and the desired pharmacological profile.

High-Throughput Synthesis and Library Generation of Analogues

High-throughput synthesis (HTS) and the generation of compound libraries are essential for modern drug discovery, enabling the rapid exploration of chemical space. This compound is a valuable building block for these approaches.

Parallel Synthesis: Parallel synthesis techniques are widely used to create libraries of analogues from a late-stage precursor. acs.org For example, a library of 4,6-diamino-1,2-dihydro-s-triazines was generated using microwave-assisted parallel synthesis, which significantly reduced reaction times compared to conventional methods. acs.org

Solid-Phase and Solution-Phase Synthesis: Both solid-phase and solution-phase synthesis strategies have been employed. Solid-phase synthesis often utilizes polymer-bound reagents and scavengers to facilitate purification. acs.org For instance, polymer-bound cyanoborohydride has been used for reductive amination, and polymer-bound EDC for cyclization reactions. acs.org Solution-phase approaches have also been used, for example, in the synthesis of thiourea derivatives through reductive amination followed by reaction with an isothiocyanate. nih.gov

Combinatorial Libraries: The modular nature of this compound allows for the creation of large combinatorial libraries. By varying the substituents at the aminomethyl nitrogen and on the aromatic core, a vast number of distinct compounds can be generated. For example, a library of 2592 4-amido-pyrrolidinones was synthesized and purified as single diastereomers. acs.org

The following table provides an overview of different library synthesis approaches involving this compound analogues:

Synthesis ApproachKey FeaturesExample Application
Parallel SynthesisSimultaneous synthesis of multiple compounds in separate reaction vessels.Generation of a dihydrotriazine library. acs.org
Solid-Phase SynthesisUse of polymer-bound reagents and scavengers for simplified purification.Synthesis of substituted guanidines. nih.gov
Solution-Phase SynthesisReactions carried out in solution, often with liquid-liquid extraction for purification.Synthesis of thiourea derivatives. nih.gov
Combinatorial SynthesisSystematic combination of different building blocks to generate a large library.Creation of a 4-amido-pyrrolidinone library. acs.org

Computational Chemistry and Theoretical Investigations of Methyl 2 Aminomethyl Benzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of Methyl 2-(aminomethyl)benzoate. Methods such as Density Functional Theory (DFT) are employed to determine its molecular orbitals, charge distribution, and reactivity descriptors. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the ester group and the nitrogen atom of the amino group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and the aromatic ring, highlighting areas for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis can reveal details about bonding and intramolecular interactions, such as hyperconjugation, which contributes to the molecule's stability. conicet.gov.ar

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Dipole Moment2.8 DMolecular polarity

Note: The values in this table are hypothetical and representative of what would be expected from quantum chemical calculations.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the aminomethyl and methyl ester groups allows this compound to exist in various conformations. libretexts.org Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. frontiersin.org This is achieved by exploring the potential energy surface (PES), which maps the molecule's energy as a function of its geometry, specifically the torsion angles of the rotatable bonds. longdom.org

Computational methods can systematically rotate the key dihedral angles—such as the C-C bond connecting the aminomethyl group to the ring and the C-O bond of the ester group—to calculate the energy of each resulting conformation. nih.gov The results are typically visualized as a potential energy surface plot, where energy minima correspond to stable conformers. frontiersin.orglongdom.org

For this compound, intramolecular hydrogen bonding between the amino group's hydrogen and the carbonyl oxygen of the ester group could play a significant role in stabilizing certain conformations. The global minimum energy conformation is the most populated and thus most representative structure of the molecule under given conditions.

Table 2: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (H₂N-C-C-C)Dihedral Angle (C-C-O-CH₃)Relative Energy (kcal/mol)Population (%)
A (Global Minimum)60°0.0075.2
B180°1.5015.5
C60°180°2.505.7
D180°180°3.503.6

Note: The data presented in this table is illustrative and based on typical findings from conformational analysis studies.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, researchers can identify transition states and intermediates, and calculate activation energies. mdpi.com This information is crucial for understanding reaction kinetics and predicting product formation. mdpi.com

For instance, the hydrolysis of the ester group or the N-acylation of the amino group are reactions that can be modeled. Using methods like DFT, the geometry of the transition state—the highest energy point along the reaction coordinate—can be optimized. mdpi.com The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor in the reaction rate.

Vibrational frequency analysis of the transition state structure is performed to confirm it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate. researchgate.net

Table 3: Calculated Activation Energies for a Hypothetical N-Acetylation Reaction

Reaction StepDescriptionActivation Energy (kcal/mol)
1Nucleophilic attack of the amino group on acetyl chloride12.5
2Tetrahedral intermediate formation-
3Elimination of HCl to form the amide product5.2

Note: These values are hypothetical and serve to illustrate the output of reaction pathway modeling.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. nih.gov

These simulations can be used to investigate intermolecular forces, such as hydrogen bonding and van der Waals interactions, between this compound and its environment. dovepress.com For example, an MD simulation in a water box would show how water molecules arrange around the solute, highlighting the hydration of the polar amino and ester groups.

Analysis of the radial distribution function (RDF) from an MD trajectory can provide quantitative information about the structure of the solvation shell. The RDF describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. dovepress.com

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational chemistry can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. researchgate.net

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. rsc.orgmdpi.com This is useful for assigning experimental vibrational bands to specific molecular motions, such as the N-H stretch of the amino group, the C=O stretch of the ester, and the C-N stretch. researchgate.netorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. nih.gov These predicted shifts can be correlated with experimental data to confirm the molecular structure.

Table 4: Predicted vs. Experimental Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch (asymmetric)34503435
N-H Stretch (symmetric)33603350
C=O Stretch17151700
C-N Stretch12801275

Note: Predicted frequencies are typically scaled to better match experimental values. The data here is for illustrative purposes.

Ligand-Receptor Docking Studies for Mechanistic Insights (excluding clinical implications)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govnih.gov For this compound, docking studies can provide insights into its potential interactions with protein binding sites. amazonaws.comrsc.org

The process involves placing the ligand in various positions and orientations within the receptor's active site and calculating a "docking score" for each pose, which estimates the binding affinity. researchgate.net These scores are based on a scoring function that considers factors like intermolecular forces.

Analysis of the best-docked poses can reveal key interactions, such as hydrogen bonds between the amino or carbonyl groups of the ligand and amino acid residues in the receptor, as well as hydrophobic interactions involving the benzene (B151609) ring. rsc.org This information provides a structural basis for understanding the molecule's binding mechanism at a non-clinical, molecular level. researchgate.net

Applications in Advanced Materials and Supramolecular Chemistry

Incorporation into Polymeric and Oligomeric Structures

The bifunctional nature of methyl 2-(aminomethyl)benzoate makes it a suitable candidate for the synthesis of various polymeric and oligomeric structures, particularly polyamides. As an AB-type monomer, it possesses both an amine (-NH2) group and an ester (-COOCH3) group, which can participate in polycondensation reactions.

The primary amine can react with a carboxylic acid or its derivative (like an acyl chloride or another ester), while the methyl ester can be hydrolyzed to a carboxylic acid, which can then react with an amine. Through self-condensation at elevated temperatures, this compound can theoretically form a polyamide, with the amine group of one molecule reacting with the ester group of another via aminolysis, eliminating methanol (B129727). This process is analogous to the synthesis of polyamides from ω-amino esters. nih.gov

Alternatively, it can be used as a co-monomer in polymerization reactions.

With Diacids: Reacting with dicarboxylic acids (or their acyl chloride derivatives) would lead to polyamides where the this compound unit provides regularly spaced aromatic side chains containing the methyl ester group.

With Diamines: After hydrolysis of its ester group to a carboxylic acid, the resulting 2-(aminomethyl)benzoic acid can be reacted with diamines to form polyamides. nih.gov

These synthetic routes allow for the precise incorporation of the aminomethyl)benzoate moiety into a polymer backbone. The properties of the resulting polymers, such as thermal stability, solubility, and mechanical strength, can be tailored based on the co-monomers used and the polymer's final structure. mdpi.com The presence of the ester group offers a site for post-polymerization modification, enabling the attachment of other functional molecules or cross-linking agents.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeReactantsResulting Polymer ClassKey Features
Self-CondensationThis compoundPolyamideAB-type polymerization; pendant aromatic rings.
Co-polymerizationThis compound + Diacyl ChloridePolyamideAromatic side-chains with ester functionality.
Co-polymerization2-(aminomethyl)benzoic acid + DiaminePolyamideIncorporation of the flexible aminomethylbenzoate unit.

Role in the Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound, particularly after hydrolysis to its carboxylate form, 2-(aminomethyl)benzoate, is an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netrsc.org The ligand possesses two distinct coordination sites: the nitrogen atom of the aminomethyl group and the oxygen atoms of the carboxylate group. This bifunctional, chelating nature allows it to bind to metal ions in various modes.

The simultaneous coordination of both the amino and carboxylate groups to a single metal center forms a stable six-membered chelate ring. Alternatively, the ligand can act as a bridge between two or more metal centers, with the carboxylate group binding to one metal and the amino group to another. This bridging capability is fundamental to the formation of extended 1D, 2D, or 3D networks that define coordination polymers and MOFs. mdpi.comrsc.org The specific coordination mode and resulting framework topology are influenced by factors such as the chosen metal ion's coordination geometry, the reaction conditions (temperature, solvent), and the presence of other ancillary ligands. mdpi.com

The structural rigidity of the benzene (B151609) ring combined with the flexibility of the aminomethyl linker provides a balance that can be exploited to create porous frameworks with specific pore sizes and chemical environments, suitable for applications in gas storage, separation, and catalysis.

Self-Assembly Processes and Hierarchical Supramolecular Architectures

The functional groups on this compound are adept at forming non-covalent interactions, which are the driving force for molecular self-assembly. These interactions include hydrogen bonding, π-π stacking, and dipole-dipole forces.

Hydrogen Bonding: The primary amine group (-NH2) is an excellent hydrogen bond donor, while the carbonyl oxygen of the ester is a hydrogen bond acceptor. These groups can interact to form extensive hydrogen-bonding networks, leading to the assembly of molecules into well-defined supramolecular structures such as chains, tapes, or sheets. nih.gov

The interplay between these directional interactions can lead to the formation of complex, hierarchical structures. nih.gov The chirality of related aromatic amino acids has been shown to be a critical factor in their self-assembly process, suggesting that derivatives of this compound could also be used to create chiral supramolecular materials. nih.gov By modifying the solvent or temperature, the equilibrium between different assembled states can be controlled, allowing for the creation of dynamic and responsive materials.

Functionalization of Nanomaterials (e.g., nanoparticles, carbon nanotubes)

The distinct chemical functionalities of this compound make it a useful ligand for the surface modification of various nanomaterials, including gold and silica (B1680970) nanoparticles. nih.govnih.gov Functionalization is crucial for improving the stability of nanoparticles in solution, preventing aggregation, and imparting specific chemical properties for targeted applications. qub.ac.uk

The primary amine group can be used to covalently attach the molecule to nanoparticle surfaces that have been pre-functionalized with reactive groups like epoxides or N-hydroxysuccinimide (NHS) esters. For gold nanoparticles, the amine group can also directly coordinate to the gold surface, providing a stable anchoring point. nih.gov

Alternatively, the methyl ester can be hydrolyzed to a carboxylic acid. This carboxylate group can then bind strongly to the surfaces of metal oxide nanoparticles, such as silica (SiO2) or titania (TiO2). mdpi.com It can also be coupled to amine-functionalized surfaces using carbodiimide (B86325) chemistry. This versatility allows for the controlled decoration of nanoparticle surfaces, tuning their surface charge, hydrophilicity, and reactivity.

Table 2: Strategies for Nanoparticle Functionalization with this compound

Nanoparticle TypeAnchoring GroupSurface Reaction / InteractionReference Principle
Gold (Au)Amine (-NH2)Direct coordination of nitrogen to Au surface. nih.gov
Silica (SiO2)Carboxylate (-COOH)Covalent bond formation with aminosilane-modified surface. rsc.org
Metal OxidesCarboxylate (-COOH)Direct coordination of carboxylate to metal centers on the surface. mdpi.com
Polymer NanoparticlesAmine (-NH2)Reaction with surface-exposed NHS esters or epoxides. nih.gov

Development in Responsive Materials and Sensing Systems

The chemical structure of this compound is well-suited for its incorporation into stimuli-responsive materials and chemosensors.

Responsive Materials: Polymers containing primary or tertiary amine groups are often pH-responsive. nih.govmdpi.com The aminomethyl group on the benzoate (B1203000) ring has a characteristic pKa and can be protonated in acidic conditions. When incorporated into a polymer, the protonation of these amine groups can induce significant changes in the material's properties. For example, a hydrophobic polymer can become hydrophilic and swell or dissolve upon acidification as the neutral amine groups become charged ammonium (B1175870) ions. mdpi.com This reversible behavior can be exploited for applications such as controlled drug delivery, where a payload is released in the acidic microenvironment of a tumor or specific cellular compartments. nih.gov

Sensing Systems: The aminomethyl and benzoate moieties can act as a binding site (receptor) for specific analytes, forming the basis of a chemosensor. semanticscholar.org The nitrogen atom and the nearby carbonyl oxygen can form a chelation site for metal ions. The binding of a target metal ion to this site can cause a change in the molecule's electronic properties, leading to a detectable change in its fluorescence or absorption spectrum. nih.govmdpi.com By attaching a fluorophore to the this compound unit, a "turn-on" or "turn-off" fluorescent sensor can be designed, providing a highly sensitive method for detecting specific metal ions or other analytes in environmental or biological samples. nih.gov

Role in Catalysis and Ligand Design

Methyl 2-(aminomethyl)benzoate as a Ligand Precursor

The primary role of this compound in catalysis is as a precursor for the synthesis of more complex ligands. The presence of the reactive aminomethyl and methyl ester functionalities allows for a range of chemical modifications to produce ligands with desired electronic and steric properties.

While direct coordination of this compound to a metal center is possible, it is more commonly modified to form multidentate ligands that can form stable complexes with transition metals. A frequent modification involves the condensation of the primary amine group with an aldehyde or ketone to form a Schiff base ligand. For instance, the reaction of a derivative, methyl 2-aminobenzoate, with 4-hydroxy-coumarin by condensation results in the formation of methyl 2-(2-oxo-2H-chromen-4-yl-amino)-benzoate nih.gov.

In another example, Schiff base ligands derived from the condensation of 2-aminobenzothiazole (B30445) with various benzaldehydes have been used to synthesize a range of transition metal complexes . Although not directly involving this compound, this illustrates a common strategy where the amino group of a substituted aniline, a related structure, is used to create more elaborate ligand systems. These Schiff base ligands can then coordinate to metal ions such as Cu(II), Cd(II), Co(II), Ni(II), Cr(III), and Fe(III) in a bidentate fashion, typically through the azomethine nitrogen and another donor atom .

The synthesis of such complexes generally involves reacting the pre-synthesized ligand with a metal salt in a suitable solvent, often with heating to facilitate the reaction. The resulting metal complexes can then be characterized using various spectroscopic and analytical techniques to confirm their structure and coordination geometry.

The structural framework of this compound is a valuable starting point for the design of chiral ligands for asymmetric catalysis. By introducing chirality into the ligand structure, it is possible to create a chiral environment around a metal center, which can in turn induce enantioselectivity in a catalytic reaction.

One common approach is to use chiral building blocks derived from natural sources, such as amino acids, in the synthesis of the ligand. For example, highly modular chiral 2-(aminoalkyl)oxazolines have been prepared from α-amino acids and 1,2-amino alcohols researchgate.net. These amine-functionalized oxazolines, which are analogues of this compound, have been used as scaffolds to prepare a variety of chiral ligands with denticities ranging from two to five researchgate.net. The chirality in these ligands originates from the stereocenters present in the starting amino acids and amino alcohols.

Another strategy involves the use of chiral auxiliaries or resolving agents to separate enantiomers of a racemic ligand precursor. While specific examples starting directly from this compound are not prevalent in the literature, the general principles of chiral ligand design are applicable. For instance, the introduction of a chiral substituent on the amine or the ester group, or the use of a chiral backbone into which the aminomethylbenzoate moiety is incorporated, can lead to the formation of effective chiral ligands for asymmetric catalysis. The development of such ligands is crucial for the synthesis of enantiomerically pure compounds, which is of significant importance in the pharmaceutical and fine chemical industries.

Catalytic Activity of Compound-Derived Complexes

The catalytic activity of metal complexes is highly dependent on the nature of the ligand coordinated to the metal center. Ligands derived from this compound and its analogues can be used to create catalysts for a variety of organic transformations.

Chiral ligands derived from analogues of this compound have shown promise in asymmetric catalysis. The chiral 2-(aminoalkyl)oxazoline ligands, for instance, have been evaluated in the ruthenium-catalyzed asymmetric transfer-hydrogenation of acetophenone (B1666503) and in the titanium-catalyzed addition of diethylzinc (B1219324) to aldehydes researchgate.net. In the latter reaction, high enantioselectivity of up to 97% was achieved, demonstrating the effectiveness of these ligands in controlling the stereochemical outcome of the reaction researchgate.net.

The success of these chiral ligands lies in their ability to create a well-defined chiral pocket around the metal center. This chiral environment forces the substrate to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties to optimize both the reactivity and the enantioselectivity of the catalyst for a particular reaction.

While direct examples of asymmetric catalysis using complexes derived from this compound are scarce in the literature, the principles demonstrated with its analogues highlight the potential of this class of compounds in the development of new asymmetric catalysts.

There is currently a lack of specific research detailing the use of this compound or its direct derivatives as organocatalysts. Organocatalysis involves the use of small organic molecules to catalyze chemical reactions. While the bifunctional nature of this compound, with its Lewis basic amine and potentially hydrogen-bond donating N-H group, suggests potential for organocatalytic activity, this area remains largely unexplored in the scientific literature.

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies for catalytic cycles involving complexes specifically derived from this compound are not widely reported in the scientific literature. Understanding the mechanism of a catalytic reaction is crucial for optimizing the catalyst's performance and for the rational design of new and improved catalysts. Such studies typically involve a combination of experimental techniques, such as kinetics, in-situ spectroscopy, and isotopic labeling, as well as computational modeling.

For catalytic systems involving related ligands, mechanistic investigations often focus on identifying the active catalytic species, elucidating the elementary steps of the catalytic cycle (e.g., substrate coordination, insertion, reductive elimination), and determining the rate-determining step. For example, in asymmetric catalysis, mechanistic studies aim to understand the origin of the enantioselectivity by examining the transition states leading to the formation of the different stereoisomers.

While specific mechanistic data for this compound-derived catalysts is not available, the general principles of catalysis by transition metal complexes would apply. The electronic and steric properties of the ligand would play a crucial role in modulating the reactivity of the metal center and in controlling the selectivity of the catalytic transformation. Further research is needed to explore the catalytic potential of complexes derived from this compound and to elucidate the mechanisms of their action.

Bioactivity and Biological Probes Non Clinical and Mechanistic Focus

Enzyme Inhibition Studies (in vitro, detailed mechanisms)

While direct enzymatic inhibition studies on Methyl 2-(aminomethyl)benzoate are not extensively documented in publicly available research, studies on its structural analogs provide significant insights into its potential inhibitory activities. The primary mechanisms observed involve competitive inhibition, where the molecule competes with the endogenous substrate for the active site of an enzyme.

A notable example is the derivative Biotinyl-methyl 4-(amidomethyl)benzoate , which has been identified as a competitive inhibitor of human biotinidase (BTD). nih.gov This inhibition is concentration-dependent, with the analog mimicking the structure of biotin (B1667282) and binding to the enzyme's active site, thereby preventing the cleavage of biotin from biocytin (B1667093) or biotinylated histones. nih.gov Kinetic studies revealed that this and similar compounds act through reversible, competitive inhibition. nih.gov

Furthermore, various methyl benzoate (B1203000) derivatives have been investigated for their inhibitory effects on other enzymes. For instance, a series of methyl benzoate analogs have shown inhibitory activity against lactoperoxidase (LPO), an enzyme involved in natural defense mechanisms. researchgate.net In one study, methyl 2-amino-3-bromobenzoate was identified as a potent inhibitor of LPO. researchgate.net Molecular docking studies suggest that these inhibitors form hydrogen bonds within the binding cavity of the enzyme with key amino acid residues such as Asp108, Ala114, and His351. researchgate.net

Another study demonstrated that certain methyl benzoate compounds can inhibit paraoxonase 1 (PON1), with methyl 4-amino-2-bromo benzoate showing significant inhibition. researchgate.net Additionally, derivatives of 2-aminothiazole, which share some structural similarities with aminobenzoates, have been shown to inhibit carbonic anhydrase isoenzymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov For example, 2-amino-4-(4-chlorophenyl)thiazole was a potent inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole effectively inhibited hCA II, AChE, and BChE. nih.gov

These findings collectively suggest that the this compound scaffold is a promising starting point for the design of specific enzyme inhibitors. The mechanism of action is likely to be competitive, hinging on the molecule's ability to fit into the active site of the target enzyme and interact with key residues.

Table 1: Enzyme Inhibition by this compound Analogs

Compound/Derivative Target Enzyme Inhibition Mechanism Key Findings
Biotinyl-methyl 4-(amidomethyl)benzoate Biotinidase (BTD) Competitive Concentration-dependent inhibition by mimicking biotin. nih.gov
Methyl 2-amino-3-bromobenzoate Lactoperoxidase (LPO) Competitive Potent inhibition, with molecular docking suggesting H-bond formation with active site residues. researchgate.net
Methyl 4-amino-2-bromo benzoate Paraoxonase 1 (PON1) Not specified Demonstrated significant inhibitory activity. researchgate.net
2-amino-4-(4-chlorophenyl)thiazole Carbonic Anhydrase I (hCA I) Not specified Exhibited strong inhibition. nih.gov
2-amino-4-(4-bromophenyl)thiazole Carbonic Anhydrase II (hCA II), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) Not specified Showed effective inhibition against multiple enzymes. nih.gov

Receptor Binding and Activation Studies (mechanistic, non-clinical)

Specific receptor binding and activation studies for this compound are not well-documented in the current scientific literature. However, the structural motifs present in the molecule—a primary amine and a methyl benzoate group—are common in compounds known to interact with various receptors. For instance, benzodiazepine (B76468) receptors, which are a class of GABA-A receptors, are known to bind ligands containing aromatic rings and specific arrangements of hydrogen bond donors and acceptors. nih.gov While no direct binding of this compound to these receptors has been reported, its structural features could warrant investigation in this area.

Studies on related compounds offer some perspective. For example, research on peripheral benzodiazepine receptors has shown high-affinity binding of specific ligands in brain tumors, indicating that receptors can be targets for molecules with aromatic structures. nih.gov The binding affinity (Kd) for these ligands was in the nanomolar range, suggesting a strong interaction. nih.gov

The interaction of methyl benzoate derivatives with transport proteins like bovine serum albumin (BSA) has been studied, revealing the formation of stable complexes. mdpi.com These interactions are primarily driven by hydrogen bonding and result in fluorescence quenching of the protein, indicating a close association between the small molecule and the protein's binding pocket, often involving tryptophan residues. mdpi.com While BSA is not a signaling receptor, these studies demonstrate the capacity of the methyl benzoate scaffold to bind to protein cavities.

Future non-clinical, mechanistic studies would be necessary to determine if this compound or its derivatives can bind to and potentially activate or inhibit specific cellular receptors. Such studies would typically involve radioligand binding assays to determine binding affinity (Kd) and functional assays to measure receptor activation or inhibition.

Development as Fluorescent Probes and Affinity Tags for Biomolecules

The core structure of this compound holds potential for development into fluorescent probes and affinity tags, although specific examples of its direct use are not prevalent. The development of such tools often involves coupling a core molecule to a fluorophore or an affinity handle.

Fluorescent Probes: The general strategy for creating fluorescent probes involves designing molecules that exhibit a change in their fluorescent properties upon binding to a specific biomolecule or in response to a particular cellular environment. researchgate.netnih.gov For instance, benzothiazole (B30560) derivatives, which are heterocyclic aromatic compounds, have been successfully used to create fluorescent probes for detecting specific ions like Zn2+ or reactive oxygen species such as hydrogen peroxide. researchgate.netnih.gov These probes often work on principles like excited-state intramolecular proton transfer (ESIPT) or aggregation-induced emission (AIE), where the interaction with the target analyte leads to a "turn-on" fluorescent signal. nih.gov The aminomethyl group on this compound could serve as a reactive handle to attach such fluorogenic components.

Affinity Tags: Affinity tags are molecules or peptides that are genetically fused to a protein of interest to facilitate its purification or detection. nih.gov While small molecules like this compound are not used as affinity tags themselves, they can be incorporated into larger molecules that serve this purpose. For example, the biotinyl-methyl 4-(amidomethyl)benzoate is a derivative that includes a biotin moiety, a well-known high-affinity tag for streptavidin. nih.gov This demonstrates how the core structure can be functionalized to create tools for biomolecular studies. The aminomethyl group provides a convenient point for chemical ligation to proteins or other biomolecules.

Cellular Uptake and Intracellular Trafficking Mechanisms (non-clinical, mechanistic)

There is a lack of specific studies detailing the cellular uptake and intracellular trafficking mechanisms of this compound. However, based on its physicochemical properties—a small, relatively polar molecule—several potential mechanisms can be hypothesized.

Small molecules can enter cells through various pathways, including passive diffusion across the lipid bilayer or via carrier-mediated transport. nih.gov The rate of passive diffusion is largely dependent on the molecule's lipophilicity, size, and charge. The presence of both a polar aminomethyl group and a more nonpolar methyl benzoate moiety gives the compound an amphipathic character.

The primary amine group would be protonated at physiological pH, resulting in a net positive charge. This charge could influence its interaction with the negatively charged cell membrane. Cationic molecules are known to interact with the cell membrane and can be taken up through endocytic pathways such as macropinocytosis and caveolae/lipid raft-mediated endocytosis. nih.gov

Once inside the cell, the intracellular trafficking of such a molecule would depend on its interactions with various organelles and biomolecules. uvm.edunih.gov It could potentially accumulate in acidic compartments like lysosomes due to proton trapping, a phenomenon common for basic compounds. Alternatively, it could be a substrate for specific transporters on organellar membranes.

Without direct experimental evidence, the precise mechanisms of cellular uptake and the subsequent intracellular fate of this compound remain speculative. Mechanistic studies, likely involving fluorescently labeled analogs and inhibitors of specific uptake pathways, would be required to elucidate these processes.

Structure-Activity Relationship (SAR) Studies for Biological Targets (excluding efficacy/safety outcomes)

While comprehensive Structure-Activity Relationship (SAR) studies specifically targeting this compound are limited, research on related substituted benzoates and their analogs provides valuable insights into how structural modifications can influence their interaction with biological targets.

The position and nature of substituents on the benzene (B151609) ring of benzoate derivatives are critical for their biological activity. For instance, in studies of methyl benzoate derivatives as enzyme inhibitors, the placement of amino and halogen groups significantly impacts inhibitory potency. researchgate.net The ortho-position of the aminomethyl group in this compound is a key feature. Studies on ortho-substituted benzoates have shown that substituents in this position can influence the electronic properties and steric conformation of the entire molecule, which in turn affects binding to target proteins. researchgate.netresearchgate.net

For example, in the context of carbonic anhydrase inhibitors, variations of substituents on a benzenesulfonamide (B165840) ring, which can be considered an analog of a substituted benzoate, led to dramatic changes in binding affinity and selectivity for different carbonic anhydrase isozymes. mdpi.com The introduction of sulfanyl (B85325) and sulfonyl groups of varying sizes and hydrophobicity altered the binding modes within the enzyme's active site. mdpi.com

Furthermore, SAR studies on other bioactive molecules with substituted aromatic rings have demonstrated that even minor changes, such as the position of a fluoro or cyano group, can drastically alter inhibitory activity. nih.gov Generally, for interactions with biological targets, factors such as the electronic nature (electron-donating or -withdrawing) of the substituents, their steric bulk, and their ability to form hydrogen bonds are all crucial determinants of activity.

Table 2: General SAR Insights from Related Benzoate Derivatives

Structural Feature Impact on Biological Interaction Example Context
Ortho-substitution Influences electronic properties and steric conformation, affecting binding. researchgate.netresearchgate.net General for substituted benzoates.
Nature of Substituent (e.g., amino, halogen) Significantly alters inhibitory potency against enzymes. researchgate.net Lactoperoxidase inhibition by methyl benzoate derivatives. researchgate.net
Hydrophobicity and Size of Substituents Affects binding mode and affinity within the active site of enzymes. mdpi.com Carbonic anhydrase inhibition by substituted sulfonamides. mdpi.com
Electronic Properties (donating/withdrawing) Modulates the overall electronic distribution of the molecule, influencing interactions. nih.gov Inhibition of various biological targets by substituted aromatic compounds. nih.gov

Analytical Methodologies for Complex Characterization Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 2-(aminomethyl)benzoate in solution. While standard ¹H and ¹³C NMR confirm the basic connectivity, advanced techniques are employed to investigate its preferred three-dimensional structure and dynamic behavior.

Low-temperature NMR spectroscopy, for instance, can be utilized to study the conformational dynamics. nih.gov By reducing the thermal energy of the molecule, the rate of rotation around single bonds, such as the C-C bond connecting the aminomethyl group to the benzene (B151609) ring and the C-N bond, is slowed. This can lead to the resolution of signals for distinct conformers, providing insight into the energy barriers between them and the most stable spatial arrangement. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can further reveal through-space proximities between protons, helping to define the molecule's folded or extended state in solution.

The structural information provided by NMR is critical for understanding molecular interactions. For example, the chemical shifts of the amine (-NH₂) and aromatic protons can be sensitive to changes in solvent or the presence of binding partners, indicating specific points of interaction.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structures and standard chemical shift increments.

Atom Type Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic Protons¹H7.2 - 8.0MultipletThe four protons on the benzene ring will have distinct signals due to their different electronic environments.
Aminomethyl Protons (-CH₂-)¹H~4.0SingletProtons on the methylene (B1212753) group adjacent to the amine.
Methyl Ester Protons (-OCH₃)¹H~3.9SingletProtons of the methyl group of the ester.
Amine Protons (-NH₂)¹H1.5 - 3.0Broad SingletChemical shift can be highly variable and dependent on solvent and concentration.
Carbonyl Carbon (C=O)¹³C~168-Ester carbonyl carbon.
Aromatic Carbons¹³C120 - 140-Six distinct signals are expected for the carbons of the benzene ring.
Aminomethyl Carbon (-CH₂-)¹³C~45-Methylene carbon.
Methyl Ester Carbon (-OCH₃)¹³C~52-Methyl carbon of the ester.

Mass Spectrometry (MS) for Elucidation of Complex Derivatives and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating the structure of its derivatives through the analysis of fragmentation patterns. In Electron Ionization (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙) which then undergoes fragmentation.

The fragmentation of this compound is influenced by the "ortho effect," where the proximity of the aminomethyl and methyl ester groups leads to characteristic fragmentation pathways. nist.gov Common fragmentation patterns for esters include the loss of the alkoxy group (-OR). libretexts.org

Key fragmentation pathways for this compound would likely include:

Loss of a methoxy (B1213986) radical (˙OCH₃): This would result in a fragment ion with an m/z value corresponding to [M - 31]⁺.

Loss of the aminomethyl group (˙CH₂NH₂): Cleavage of the bond between the ring and the side chain would produce a fragment at [M - 30]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, which could lead to various smaller fragments. libretexts.org

When analyzing complex derivatives, such as those formed by reacting the amine group, MS can confirm the success of the derivatization and provide structural information about the new, larger molecule. nih.gov Techniques like tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and induce further fragmentation, providing more detailed structural insights. core.ac.uk

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 165.19 g/mol )

Proposed Fragment Formula of Lost Neutral/Radical m/z of Fragment Ion Fragmentation Pathway
Molecular Ion-165C₉H₁₁NO₂⁺˙
[M - ˙OCH₃]⁺˙OCH₃134Loss of the methoxy radical from the ester.
[M - CH₃OH]⁺˙CH₃OH133Loss of a neutral methanol (B129727) molecule.
[M - ˙CH₂NH₂]⁺˙CH₂NH₂135Cleavage of the aminomethyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a compound, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique is crucial for understanding the molecule's conformation and intermolecular interactions in the crystalline state.

Table 3: Illustrative Crystal Data Parameters (based on a related derivative, Methyl 2-(benzoyloxy)benzoate) researchgate.net

Parameter Description Example Value
Crystal SystemThe crystal system to which the unit cell belongs.Monoclinic
Space GroupThe symmetry group of the crystal.C2/c
a, b, c (Å)The dimensions of the unit cell axes.a = 19.4344, b = 8.5216, c = 14.6195
β (°)The angle between the a and c axes.93.075
Volume (ų)The volume of the unit cell.2417.68
ZThe number of molecules per unit cell.8

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A common approach involves reverse-phase (RP-HPLC) chromatography, where a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. sielc.comresearchgate.net For this compound, a typical mobile phase would be a mixture of acetonitrile (B52724) or methanol and water, often with an additive like formic acid to ensure the amine group is protonated, leading to better peak shape. sielc.comsielc.com By monitoring the elution profile with a UV detector (as the benzene ring is a strong chromophore), the purity can be quantified by comparing the area of the main peak to the areas of any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for analyzing volatile derivatives or for identifying impurities in a sample mixture. jmchemsci.com Due to the polar amine and ester groups, derivatization might be employed to increase the volatility and thermal stability of this compound, for example, through acylation of the amine group. umich.edujfda-online.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification of each component as it elutes. researchgate.netnih.gov

Table 4: Typical Chromatographic Conditions for Analysis

Technique Parameter Typical Conditions
RP-HPLC ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Water gradient with 0.1% Formic Acid sielc.com
Flow Rate1.0 mL/min researchgate.net
DetectionUV at ~254 nm
Retention TimeDependent on exact conditions, but typically 5-15 min
GC-MS ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm)
Carrier GasHelium
Temperature ProgramRamped oven temperature (e.g., 50°C to 250°C)
Ionization ModeElectron Ionization (EI)
MS Scan Range40-500 m/z

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and can be used to study intermolecular interactions like hydrogen bonding. acs.org These two techniques are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman is better for nonpolar, symmetric bonds. acs.org

The IR spectrum of this compound would show characteristic absorption bands confirming its structure:

N-H Stretching: Symmetrical and asymmetrical stretches for the primary amine (-NH₂) group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl and methylene groups just below 3000 cm⁻¹. brainly.com

C=O Stretching: A very strong and sharp absorption band for the ester carbonyl group, typically around 1720-1700 cm⁻¹. brainly.com

C-O Stretching: Bands corresponding to the C-O single bonds of the ester group, found in the 1300-1000 cm⁻¹ region. brainly.com

N-H Bending: A characteristic bending (scissoring) vibration for the primary amine around 1650-1580 cm⁻¹.

By observing shifts in these vibrational frequencies, particularly the N-H and C=O stretching bands, upon changes in concentration or solvent, one can probe the strength and nature of hydrogen bonding interactions. digitellinc.com

Table 5: Key Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity
Amine (-NH₂)Asymmetric & Symmetric Stretch3300 - 3500IR, RamanMedium
Aromatic C-HStretch3000 - 3100IR, RamanMedium
Aliphatic C-H (-CH₃, -CH₂)Stretch2850 - 3000IR, RamanMedium
Carbonyl (C=O)Stretch1700 - 1720IRStrong
Amine (-NH₂)Bend (Scissor)1580 - 1650IRMedium-Strong
Aromatic C=CStretch1450 - 1600IR, RamanMedium-Strong
Ester (C-O)Stretch1000 - 1300IRStrong

Emerging Research Frontiers and Future Prospects for Methyl 2 Aminomethyl Benzoate

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis and Design

Table 1: Potential Applications of AI/ML in Methyl 2-(aminomethyl)benzoate Research

AI/ML ApplicationDescriptionPotential Impact
Property Prediction Utilizes quantitative structure-activity relationship (QSAR) models to predict biological, physical, and chemical properties of novel derivatives.Accelerates the identification of lead compounds for specific applications. mdpi.com
Retrosynthesis Planning Employs deep learning models to generate and rank optimal synthetic routes from commercially available precursors.Reduces synthesis development time and cost; identifies novel, more efficient pathways. biopharmatrend.com
Reaction Optimization Leverages algorithms to predict optimal reaction conditions (e.g., temperature, catalyst, solvent) for higher yields and purity.Improves the efficiency and reproducibility of synthetic procedures.
Scaffold Hopping Identifies structurally different molecules that can mimic the biological activity of this compound derivatives.Expands the diversity of potential lead compounds and helps circumvent patent limitations.

Exploration of Sustainable Production Routes and Environmental Footprint

Traditional esterification methods often rely on inorganic acids like sulfuric acid, which are corrosive, non-recoverable, and generate significant aqueous waste. mdpi.com Modern approaches focus on replacing these with solid acid catalysts, such as zeolites or functionalized zirconia. mdpi.com These heterogeneous catalysts are easily separable from the reaction mixture, reusable, and often exhibit high selectivity, leading to cleaner production processes. mdpi.com Another promising strategy is the use of alternative energy sources, such as microwave irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Biocatalysis represents a frontier in sustainable synthesis. manchester.ac.uk The use of enzymes to catalyze the formation of the ester or other key transformations can offer unparalleled selectivity under mild, aqueous conditions, generating minimal waste. researchgate.net Developing biocatalytic routes for this compound or its precursors could significantly improve the sustainability of its production. manchester.ac.uk

Table 2: Comparison of Synthesis Approaches for Benzoate (B1203000) Esters

FeatureTraditional RouteSustainable Route
Catalyst Homogeneous mineral acids (e.g., H₂SO₄) mdpi.comHeterogeneous solid acids, enzymes mdpi.comresearchgate.net
Solvents Often volatile organic compounds (VOCs)Green solvents (e.g., water, bio-derived solvents) unibo.itrsc.org
Energy Source Conventional thermal heatingMicrowave irradiation, ambient temperature (biocatalysis) researchgate.net
Waste Generation High, includes acidic aqueous waste mdpi.comLow, catalyst is recyclable, minimal byproducts
Atom Economy ModeratePotentially higher due to increased selectivity

Unveiling Novel Synthetic Applications and Methodologies

This compound is a versatile building block due to its two reactive functional groups. The primary amine can readily undergo reactions such as acylation, alkylation, and condensation, while the methyl ester can be hydrolyzed, reduced, or serve as a site for other transformations. This dual reactivity makes it an attractive precursor for the synthesis of a wide range of more complex molecules, particularly heterocyclic compounds.

Recent research on related structures demonstrates the potential for this scaffold in multicomponent reactions (MCRs). For instance, related ortho-substituted methyl benzoates, like methyl-2-formyl benzoate, have been used in Ugi-type MCRs to efficiently construct complex, polycyclic scaffolds with potential biological activity in a single step. researchgate.net The amine functionality of this compound makes it an ideal candidate for similar one-pot transformations, providing rapid access to diverse molecular libraries.

Furthermore, the compound can serve as a key intermediate in the synthesis of fused heterocyclic systems. The condensation of related aminobenzoates with other bifunctional molecules has been shown to produce compounds like coumarin (B35378) derivatives. nih.govnih.gov Similarly, this compound could be cyclized to form lactams or used as a precursor for benzothiazole (B30560) and other pharmacologically relevant heterocycles. nih.govmdpi.com Unexpected reactivity has also been observed in related systems; for example, reactions of a phosphonate (B1237965) derivative of methyl benzoate under Horner-Wadsworth-Emmons conditions yielded unexpected alkenylphosphonates, highlighting the potential for discovering novel chemical transformations. nih.gov

Identification of Untapped Applications in Chemical Biology and Advanced Materials

While its primary role has been as a synthetic intermediate, the structure of this compound suggests untapped potential in the fields of chemical biology and advanced materials. These applications remain largely unexplored and represent a significant frontier for future research.

In chemical biology, the compound's scaffold can be functionalized to create molecular probes and tools. The primary amine provides a convenient handle for attaching fluorophores, biotin (B1667282) tags, or photo-crosslinkers. Such modified molecules could be used to study biological processes or identify protein targets. For example, derivatives of related scaffolds are being explored as fluorescent chemosensors. nih.gov

In materials science, the bifunctional nature of this compound makes it a candidate for polymerization and the synthesis of novel materials. It can be incorporated as a monomer into polyamides or polyimides, where the rigid aromatic core could impart desirable thermal and mechanical properties to the resulting polymer. Additionally, the molecule could serve as an organic linker for the construction of metal-organic frameworks (MOFs). The amine and ester groups offer potential coordination sites for metal ions, leading to the formation of porous materials with potential applications in gas storage, separation, or catalysis.

Addressing Current Challenges and Identifying Future Opportunities in this compound Research

Despite its potential, research specifically focused on this compound faces several challenges that also define the key opportunities for future investigation.

Current Challenges:

Limited Specific Research: There is a notable lack of research focused specifically on this isomer compared to its para- and meta-counterparts, particularly in emerging application areas.

Synthesis Optimization: While general methods exist, optimized, high-yield, and sustainable synthesis protocols specifically for the ortho-isomer are not well-documented. Challenges include preventing side reactions, such as the formation of lactams through intramolecular cyclization, and ensuring high purity.

Exploration of Properties: The fundamental material, chemical, and biological properties of the compound and its simple derivatives are not extensively characterized, hindering the rational design of new applications.

Future Opportunities:

AI-Driven Exploration: A significant opportunity lies in using AI and ML to computationally screen virtual libraries of this compound derivatives for potential applications in medicine, materials, and agriculture, guiding future synthetic efforts. nih.govacm.org

Development of Green Synthesis: There is a clear opportunity to design and validate novel green and biocatalytic production routes that are both economically viable and environmentally friendly. manchester.ac.uk

Advanced Materials Synthesis: A systematic investigation into its use as a monomer for high-performance polymers or as a linker for functional MOFs could open up new avenues in materials science.

Chemical Biology Tool Development: The compound represents an untapped resource for the development of novel chemical probes to investigate biological systems, leveraging its straightforward functionalization potential.

Table 3: Summary of Challenges and Future Opportunities

ChallengeFuture Opportunity
Lack of focused research on the ortho-isomer.Systematic exploration of its unique reactivity and properties.
Suboptimal and non-sustainable synthesis routes.Application of green chemistry principles and biocatalysis for efficient, eco-friendly production. horizon-europe.gouv.fr
Potential for undesirable side reactions.Development of selective, catalyst-controlled, and protecting-group-free methodologies.
Underexplored application space.Utilization of high-throughput screening and AI-driven design to identify novel uses in materials and chemical biology. mit.edu

By addressing these challenges and capitalizing on the outlined opportunities, the scientific community can unlock the full potential of this compound as a valuable component in the development of next-generation chemicals, materials, and scientific tools.

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (causes irritation per ) .
  • Ventilation : Use fume hoods when handling volatile intermediates (e.g., brominated derivatives) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb liquids with vermiculite .
  • Waste Disposal : Collect halogenated byproducts in sealed containers for incineration .

How does the introduction of an aminomethyl group at the ortho position influence the biological activity of methyl benzoate derivatives?

Advanced Research Question
The ortho-aminomethyl group enhances hydrogen bonding with biological targets (e.g., bacterial enzymes), improving antimicrobial activity compared to unsubstituted methyl benzoate. For example, in E. coli assays, the MIC (Minimum Inhibitory Concentration) decreases from 512 µg/mL (methyl benzoate) to 64 µg/mL for the aminomethyl derivative . However, steric hindrance at the ortho position may reduce binding affinity in larger active sites (e.g., mammalian proteases), requiring structural optimization via SAR studies .

What strategies are employed to optimize the selectivity of esterification reactions involving this compound?

Advanced Research Question

  • Protecting Groups : Temporarily block the aminomethyl group with Boc (tert-butoxycarbonyl) to prevent side reactions during esterification .
  • Catalyst Choice : Lipase enzymes (e.g., Candida antarctica Lipase B) selectively catalyze ester formation in aqueous/organic biphasic systems, achieving >90% enantiomeric excess .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr (Nucleophilic Aromatic Substitution) reactions, improving regioselectivity for ortho-substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.